molecular formula C16H27N5O2S B5134265 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

Número de catálogo B5134265
Peso molecular: 353.5 g/mol
Clave InChI: JZIXNZFTJWWOSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, also known as E-3810, is a small molecule inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It is a potent and selective inhibitor of VEGFR-2, which is involved in angiogenesis, the process of new blood vessel formation. E-3810 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mecanismo De Acción

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine exerts its anti-angiogenic and anti-tumor effects by selectively inhibiting the activity of VEGFR-2, which is a key mediator of angiogenesis and tumor growth. By blocking the signaling pathway of VEGF, 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine prevents the formation of new blood vessels and reduces the oxygen and nutrient supply to the tumor, leading to tumor regression and inhibition of metastasis.
Biochemical and Physiological Effects:
2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and low clearance. It has also been shown to be well-tolerated in animal models, with no significant toxicity or adverse effects observed. In addition to its anti-angiogenic and anti-tumor effects, 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been shown to have anti-inflammatory and anti-fibrotic effects in various disease models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. It is also readily available and easy to synthesize, making it suitable for large-scale studies. However, 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has some limitations, including its specificity for VEGFR-2, which may limit its efficacy in tumors that rely on other signaling pathways. Additionally, the optimal dosing and treatment regimens for 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine in humans are still being investigated.

Direcciones Futuras

There are several future directions for the research and development of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, including:
1. Clinical trials in humans to evaluate the safety and efficacy of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine in various cancer types and other diseases.
2. Combination studies with other anti-cancer agents, such as chemotherapy, immunotherapy, and targeted therapies, to enhance the anti-tumor effects of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine.
3. Studies to investigate the potential of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine in other disease models, such as fibrosis, inflammation, and ocular neovascularization.
4. Development of novel formulations and delivery methods for 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine to improve its pharmacokinetic properties and efficacy.
5. Investigation of the molecular mechanisms underlying the anti-angiogenic and anti-tumor effects of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, to identify potential biomarkers and therapeutic targets.

Métodos De Síntesis

The synthesis of 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine involves several steps, including the reaction of 2-chloro-4-methyl-6-(1-piperidinyl)pyrimidine with ethylsulfonylpiperazine in the presence of a base, followed by purification and further chemical modifications. The final product is obtained in high yield and purity, making it suitable for research and development purposes.

Aplicaciones Científicas De Investigación

2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been studied extensively in preclinical models of cancer and other diseases, demonstrating potent anti-angiogenic and anti-tumor effects. It has been shown to inhibit VEGF-induced angiogenesis and tumor growth in various animal models, including xenograft and orthotopic models of human cancer. 2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been evaluated in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, showing synergistic effects.

Propiedades

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-4-methyl-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-3-24(22,23)21-11-9-20(10-12-21)16-17-14(2)13-15(18-16)19-7-5-4-6-8-19/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIXNZFTJWWOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.